Glutathione synthesis-IN-1

Description

Glutathione synthesis-IN-1 is a compound that plays a crucial role in the biosynthesis of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. Glutathione is a vital antioxidant that protects cells from oxidative stress and maintains redox balance. It is widely used in various fields, including medicine, food, and cosmetics, due to its detoxifying and immune-boosting properties .

Properties

Molecular Formula |

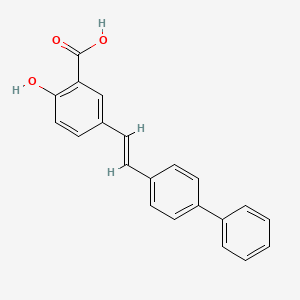

C21H16O3 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzoic acid |

InChI |

InChI=1S/C21H16O3/c22-20-13-10-16(14-19(20)21(23)24)7-6-15-8-11-18(12-9-15)17-4-2-1-3-5-17/h1-14,22H,(H,23,24)/b7-6+ |

InChI Key |

PTIOBWXSSXHDCF-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC(=C(C=C3)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC(=C(C=C3)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutathione synthesis-IN-1 involves a two-step enzymatic reaction. In the first step, glutamate and cysteine are condensed to form γ-glutamylcysteine by the enzyme γ-glutamylcysteine synthetase. This reaction requires adenosine triphosphate (ATP) as an energy source. In the second step, γ-glutamylcysteine is combined with glycine by the enzyme glutathione synthetase to produce glutathione .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli. These microorganisms are optimized to produce high yields of glutathione through controlled fermentation processes. The fermentation medium is carefully designed to include necessary precursors, such as glutamic acid, cysteine, and glycine, along with other nutrients to support microbial growth .

Chemical Reactions Analysis

Types of Reactions

Glutathione synthesis-IN-1 undergoes several types of chemical reactions, including:

Oxidation: Glutathione can be oxidized to form glutathione disulfide (GSSG).

Reduction: Glutathione disulfide can be reduced back to glutathione by the enzyme glutathione reductase.

Conjugation: Glutathione can conjugate with various electrophilic compounds through the action of glutathione S-transferases.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, tert-butyl hydroperoxide.

Reducing agents: Nicotinamide adenine dinucleotide phosphate (NADPH).

Major Products

The major products formed from these reactions include:

Glutathione disulfide (GSSG): Formed through the oxidation of glutathione.

Glutathione conjugates: Formed through the conjugation of glutathione with various electrophiles.

Scientific Research Applications

Glutathione synthesis-IN-1 has a wide range of scientific research applications:

Chemistry: Used as a reducing agent and a nucleophilic center in various chemical reactions.

Biology: Plays a critical role in maintaining cellular redox homeostasis and protecting cells from oxidative damage.

Medicine: Used in the treatment of diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and liver disorders.

Industry: Employed in the food and cosmetics industries for its antioxidant properties and ability to enhance the shelf life of products

Mechanism of Action

Glutathione synthesis-IN-1 exerts its effects through several mechanisms:

Redox Regulation: It maintains the redox balance within cells by participating in oxidation-reduction reactions.

Detoxification: It conjugates with harmful electrophiles, rendering them less toxic and facilitating their excretion.

Immune Modulation: It enhances immune function by maintaining the redox state of immune cells

Comparison with Similar Compounds

Similar Compounds

N-acetylcysteine: A precursor to glutathione that also has antioxidant properties.

Alpha-lipoic acid: An antioxidant that can regenerate other antioxidants, including glutathione.

Vitamin C: An antioxidant that works synergistically with glutathione to protect cells from oxidative damage.

Uniqueness

Glutathione synthesis-IN-1 is unique due to its direct involvement in the biosynthesis of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress. Unlike other antioxidants, it can directly participate in detoxification reactions and modulate immune function .

Q & A

Q. What are the key biochemical pathways and molecular targets involved in Glutathione synthesis-IN-1’s inhibition of glutathione synthesis?

To investigate this, researchers should employ enzyme activity assays (e.g., glutathione reductase inhibition assays) and transcriptomic/proteomic analyses to identify disrupted pathways. Dose-response experiments can clarify concentration-dependent effects on glutathione precursors like γ-glutamylcysteine. Validated protocols for enzyme kinetics, such as Michaelis-Menten analyses, are critical to quantify inhibitory constants (Ki) .

Q. What standard assays are recommended to assess this compound’s activity in cellular models?

Use intracellular glutathione quantification via HPLC or fluorescent probes (e.g., monochlorobimane). Pair this with viability assays (MTT/XTT) to distinguish cytotoxic effects from specific glutathione depletion. Include controls for oxidative stress (e.g., ROS detection with H2DCFDA) and validate results across multiple cell lines to account for metabolic heterogeneity .

Q. How should experimental designs control for off-target effects of this compound?

Employ CRISPR/Cas9 knockouts of glutathione synthesis genes (e.g., GCLC, GSS) to establish baseline effects. Use rescue experiments with exogenous glutathione or N-acetylcysteine to confirm specificity. Parallel testing with structurally unrelated glutathione inhibitors (e.g., BSO) can isolate compound-specific mechanisms .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy across in vitro and in vivo models be resolved?

Conduct pharmacokinetic studies to assess bioavailability and tissue distribution. Use isotopic tracing (e.g., 13C-labeled cysteine) to map glutathione flux in vivo. Compare results under varying redox conditions (e.g., hypoxia vs. normoxia) and validate with tissue-specific knockout models .

Q. What statistical and computational approaches are optimal for analyzing dose-dependent and time-resolved data on this compound?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC50/IC50. Use longitudinal data analysis (mixed-effects models) for time-course experiments. For multi-omics integration, leverage pathway enrichment tools (DAVID, MetaboAnalyst) and machine learning (random forests) to identify predictive biomarkers .

Q. How can researchers address discrepancies in reported glutathione depletion thresholds for therapeutic efficacy versus toxicity?

Perform meta-analyses of published datasets using PRISMA guidelines to standardize inclusion criteria. Stratify studies by model system (cancer vs. normal cells) and experimental parameters (e.g., oxygen tension). Validate thresholds via cross-laboratory reproducibility studies with harmonized protocols .

Methodological Guidance

What frameworks ensure rigorous formulation of research questions on this compound?

Adopt the PICO framework:

- Population : Specific cell types or disease models (e.g., hepatocellular carcinoma vs. primary hepatocytes).

- Intervention : Dose ranges, treatment durations, and combination therapies.

- Comparison : Baseline glutathione levels, untreated controls, or comparator compounds.

- Outcome : Quantitative metrics (glutathione concentration, ROS levels, apoptotic markers). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How should data synthesis be structured in reviews or meta-analyses of this compound studies?

Categorize findings by experimental systems (in vitro, in vivo, clinical), assay types, and endpoints. Use GRADE criteria to evaluate evidence quality, highlighting biases (e.g., small sample sizes, lack of blinding). Tabulate conflicting results with annotated explanations (e.g., variability in cell culture media affecting redox balance) .

Q. What are best practices for ensuring reproducibility in this compound experiments?

Document buffer compositions (e.g., cysteine concentrations in media), passage numbers of cell lines, and instrument calibration details. Share raw data and analysis code via repositories like Zenodo or Figshare. Adopt MIAME/MINSEQE standards for omics data .

Data Presentation and Reporting

Q. How should complex datasets on this compound’s mechanism be visualized for clarity?

Use heatmaps to display multi-omics correlations (e.g., glutathione levels vs. transcriptomic changes). For time-resolved data, employ spaghetti plots or 3D surface graphs. Annotate figures with statistical thresholds (e.g., p-value cutoffs) and effect sizes .

Q. What ethical considerations apply when designing studies involving this compound?

Disclose conflicts of interest (e.g., funding sources linked to drug development). For animal studies, justify sample sizes via power analysis and adhere to ARRIVE guidelines. In clinical correlations, ensure patient data anonymization and IRB approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.